molecular formula C4H7NO2 B7979155 4-Aminobut-2-enoic acid

4-Aminobut-2-enoic acid

Cat. No.: B7979155
M. Wt: 101.10 g/mol
InChI Key: FMKJUUQOYOHLTF-UHFFFAOYSA-N
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Description

This compound is notable for its role as a gamma-aminobutyric acid (GABA) receptor agonist, particularly targeting the GABA C receptor subtype . It has applications in various fields, including neuroscience and pharmacology, due to its ability to modulate neurotransmission.

Scientific Research Applications

4-Aminobut-2-enoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of crotonic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of thioesterase enzymes to convert butenoyl-acyl carrier protein (ACP) intermediates to butenoic acid in engineered Escherichia coli .

Industrial Production Methods: Industrial production of 4-amino-2-butenoic acid often involves chemical synthesis from petroleum-derived intermediates. The process typically includes the conversion of ethylene to acetaldehyde, followed by further reactions to produce butenoic aldehyde and subsequently butenoic acid .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

    Reduction: The double bond in the butenoic acid can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro-2-butenoic acid.

    Reduction: 4-amino-butanoic acid.

    Substitution: N-alkyl or N-acyl derivatives of 4-amino-2-butenoic acid.

Mechanism of Action

The primary mechanism of action of 4-amino-2-butenoic acid involves its interaction with GABA receptors, particularly the GABA C receptor subtype . By binding to these receptors, it modulates the inhibitory neurotransmission in the central nervous system, which can influence various physiological processes, including muscle relaxation and anxiety reduction.

Comparison with Similar Compounds

    Gamma-aminobutyric acid (GABA): A naturally occurring neurotransmitter that also targets GABA receptors.

    Beta-alanine: An amino acid with a similar structure but lacking the double bond present in 4-amino-2-butenoic acid.

    4-aminobutanoic acid: A saturated analogue of 4-amino-2-butenoic acid.

Uniqueness: 4-Aminobut-2-enoic acid is unique due to its unsaturated structure, which allows it to participate in a broader range of chemical reactions compared to its saturated analogues. Additionally, its specific interaction with the GABA C receptor subtype distinguishes it from other GABA receptor agonists .

Properties

IUPAC Name

4-aminobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJUUQOYOHLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860552
Record name 4-Aminobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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